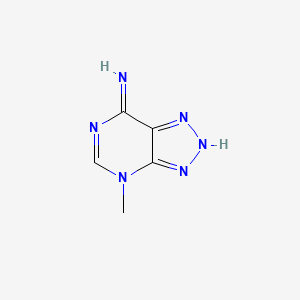![molecular formula C10H18O2 B14450324 2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) CAS No. 73124-53-5](/img/structure/B14450324.png)
2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) is a chemical compound characterized by its unique stereochemistry and molecular structure. This compound features a cyclohexene ring with two hydroxyl groups attached to the ethan-1-ol moieties, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) typically involves the use of cyclohexene as a starting material. The hydroxyl groups are introduced through a series of reactions, including hydroboration-oxidation or epoxidation followed by ring-opening. The stereochemistry is controlled by using chiral catalysts or reagents to ensure the desired (1R,2S) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure adjustments, and the use of specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-4-ene-1,2-dione.
Reduction: Formation of cyclohexane-1,2-diol.
Substitution: Formation of cyclohex-4-ene-1,2-diyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol): A stereoisomer with different spatial arrangement.
Cyclohexane-1,2-diol: Lacks the double bond present in the cyclohexene ring.
Cyclohex-4-ene-1,2-dione: An oxidized form of the compound.
Uniqueness
2,2’-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol) is unique due to its specific (1R,2S) configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73124-53-5 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-[(1R,6S)-6-(2-hydroxyethyl)cyclohex-3-en-1-yl]ethanol |
InChI |
InChI=1S/C10H18O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-2,9-12H,3-8H2/t9-,10+ |
Clave InChI |
HGXPCDHQAPCSPU-AOOOYVTPSA-N |
SMILES isomérico |
C1C=CC[C@H]([C@H]1CCO)CCO |
SMILES canónico |
C1C=CCC(C1CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


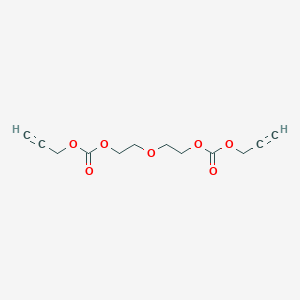
acetonitrile](/img/structure/B14450252.png)
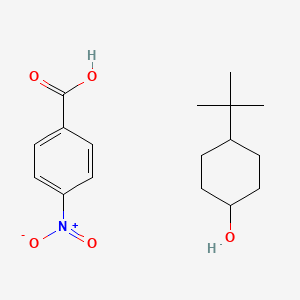
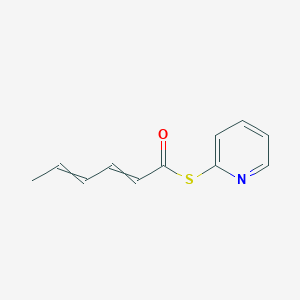
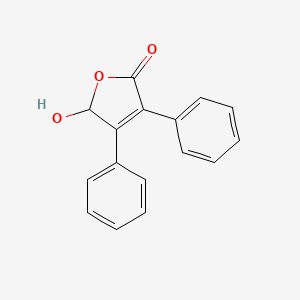



![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)

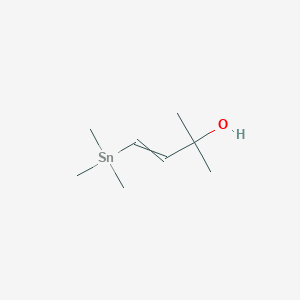
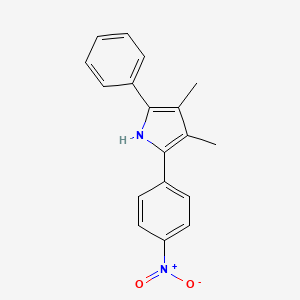
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
